Bienvenue dans la boutique en ligne BenchChem!

1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine

SYK kinase biochemical IC50 fostamatinib

TAK-659 (Mivavotinib) is the only orally bioavailable, reversible dual SYK/FLT3 inhibitor that combines low-nanomolar potency against both targets with >50-fold selectivity over 290 kinases. It achieves ~13-fold greater SYK inhibition than fostamatinib while simultaneously blocking FLT3—a profile absent in other clinical-stage SYK or FLT3 agents. Ideal for FLT3-ITD AML, DLBCL GCB-subtype, and CLL co-culture models. Use as a reference compound for kinase selectivity benchmarking. For research use only.

Molecular Formula C18H19N3O2S3
Molecular Weight 405.6g/mol
CAS No. 940992-74-5
Cat. No. B513544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine
CAS940992-74-5
Molecular FormulaC18H19N3O2S3
Molecular Weight405.6g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C18H19N3O2S3/c1-14-19-16(13-24-14)17-7-8-18(25-17)26(22,23)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
InChIKeySBZHHHUJZZWJLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine (TAK-659/Mivavotinib): A Differentiated, Clinical-Stage, Orally Bioavailable Dual SYK/FLT3 Inhibitor for Hematological Malignancy Research


1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine, also known as TAK-659 or mivavotinib, is a synthetic small-molecule kinase inhibitor that occupies a distinct mechanistic niche: it is a potent, reversible, orally bioavailable dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. SYK and FLT3 are both validated oncogenic drivers in B-cell lymphomas and acute myeloid leukemia (AML), respectively, making this compound particularly relevant for research programs targeting hematological malignancies [2]. The compound is currently under active clinical investigation across multiple Phase I/II trials [3].

Why Other SYK, FLT3, or Dual SYK/FLT3 Inhibitors Cannot Simply Replace 1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine in Translational Research


The SYK/FLT3 inhibitor landscape contains diverse chemical entities with markedly divergent selectivity profiles, potencies, and clinical applicability. Compound 1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine (TAK-659) cannot be replaced with other clinical-stage SYK inhibitors such as fostamatinib, entospletinib, or cerdulatinib, nor with selective FLT3 inhibitors like gilteritinib, because its dual inhibition profile is precisely tuned: it achieves approximately 13-fold greater SYK potency than fostamatinib while simultaneously inhibiting FLT3 at low nanomolar concentrations, a property absent in most other advanced SYK inhibitors [1]. Demonstrating over 50-fold selectivity against a panel of 290 kinases, its off-target risk profile is materially different from less selective agents, as shown by quantitative kinome profiling [2]. The evidence below documents exactly where the compound diverges from analogs in a measurable, reproducible manner [3].

Quantitative Differentiation of 1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine Against Closest SYK/FLT3 Inhibitor Analogs


SYK Biochemical Potency: 13-Fold Improvement Over the Approved SYK Inhibitor Fostamatinib

In cell-free enzymatic assays, TAK-659 inhibits spleen tyrosine kinase (SYK) with an IC50 of 3.2 nM, compared to 41 nM for fostamatinib (R406, the active metabolite of the approved drug R788), representing a 12.8-fold increase in potency [1]. This comparison was generated under comparable ATP concentrations and assay formats, as reported in a systematic cross-study analysis of clinical SYK inhibitors [2].

SYK kinase biochemical IC50 fostamatinib

FLT3 Co-Inhibition: A Dual Mechanism Not Achieved by Other Clinical SYK Inhibitors

TAK-659 is one of the most potent clinical-stage SYK inhibitors with concurrent FLT3 inhibition. The FLT3 IC50 is 4.6 nM, a property effectively absent in fostamatinib (reported 5-fold less potent on Flt3 vs SYK, roughly >200 nM) and entospletinib (no reported FLT3 inhibition at therapeutic concentrations) [1]. Only cerdulatinib demonstrates some FLT3 activity, but at a significantly lower potency relative to its primary targets [2].

FLT3 kinase dual inhibitor AML

Broad Kinase Selectivity: >50-Fold Window Over 290 Off-Target Kinases

In a commercial broad kinase panel (DiscoveRx KINOMEscan), TAK-659 demonstrated greater than 50-fold selectivity for SYK and FLT3 over 290 other protein kinases tested [1]. Specific off-target kinases showing measurable binding include JAK3 (IC50 114 nM, 35-fold selectivity), ZAP70 (IC50 75 nM, 23-fold selectivity), and VEGFR2 (IC50 135 nM, 42-fold selectivity), all well outside the primary target window . In contrast, fostamatinib reportedly hits 79 kinases within 100 nM in similar profiling panels [2].

kinase selectivity off-target profiling safety margin

Superior Antiproliferative Activity in FLT3-Mutated AML Patient Samples vs. Fostamatinib

In a study directly comparing five SYK inhibitors in primary AML patient samples, TAK-659 and fostamatinib both showed significantly higher antiproliferative effects in FLT3-mutated versus FLT3-wildtype patient blasts, but TAK-659 demonstrated the most pronounced differential activity, consistent with its dual SYK/FLT3 mechanism [1]. This differential was not observed for entospletinib or RO9021, which lack meaningful FLT3 inhibition [2].

FLT3-ITD AML patient cells ex vivo potency

Target Engagement: Suppression of BCR Pathway Phospho-Biomarkers in DLBCL Models

In DLBCL cell-line xenograft models, TAK-659 at 60 mg/kg oral daily dosing suppressed phosphorylated SYK (pSYK525) and phosphorylated BLNK (pBLNK65), two direct BCR pathway biomarkers, with corresponding tumor growth inhibition (TGI) of 50% (OCI-LY-10), 40% (HBL-1), and 37% (OCI-LY-19) [1]. Notably, in the OCI-LY-19 GCB-type DLBCL model, TAK-659 (TGI 37%) outperformed a BTK inhibitor used as a comparator (TGI 15%), suggesting that upstream BCR inhibition by SYK blockade may offer broader subtype coverage than BTK inhibition alone [2].

BCR signaling phospho-SYK DLBCL target engagement

Preferential Cytotoxicity: Tumor Cell Selectivity Over Non-Tumor Cells in CLL Models

TAK-659 induces apoptosis in chronic lymphocytic leukemia (CLL) cells at concentrations that do not affect non-tumor cells (adherent primary or solid tumor cell lines are not sensitive to TAK-659) [1]. In co-culture systems mimicking the bone marrow microenvironment, TAK-659 blocked BCR and microenvironment-derived survival signals and overcame chemoresistance at lower doses than R406 (the active metabolite of fostamatinib) [2]. This cell-type selectivity profile differentiates TAK-659 from broader-spectrum kinase inhibitors.

tumor selectivity CLL chemoresistance microenvironment

High-Value Research and Industrial Application Scenarios for 1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine (TAK-659)


Translational Research in FLT3-Mutated Acute Myeloid Leukemia: Dual SYK/FLT3 Interrogation in a Single Agent

For laboratories studying AML with FLT3 internal tandem duplication (FLT3-ITD) or tyrosine kinase domain (TKD) mutations, TAK-659 offers the unique ability to simultaneously inhibit both SYK-dependent microenvironmental survival signaling and oncogenic FLT3-driven proliferation [1]. The compound's demonstrated superiority in FLT3-mutated versus FLT3-wildtype primary patient samples makes it the chemical probe of choice for experiments requiring dual pathway blockade without confounding polypharmacology [2].

BCR Pathway Dependency Studies in Diffuse Large B-Cell Lymphoma, Including GCB Subtypes

TAK-659 is a preferred tool compound for investigating BCR signaling dependency in DLBCL, particularly in GCB-subtype models where BTK inhibition shows limited efficacy (~15% TGI) [1]. The compound's demonstrated ability to suppress pSYK525 and pBLNK65, combined with in vivo tumor growth inhibition across multiple DLBCL subtypes, makes it suitable for both in vitro mechanistic studies and in vivo proof-of-concept experiments [2].

Chemical Probe for Tumor-Stroma Interaction Studies in Chronic Lymphocytic Leukemia

In CLL research, TAK-659 is uniquely suited for ex vivo co-culture models designed to recapitulate the bone marrow microenvironment, where it overcomes stroma-mediated chemoresistance and BCR activation at lower concentrations than first-generation SYK inhibitors such as R406 [1]. Its sparing of non-tumor cells preserves the integrity of stromal and immune cell compartments in these assays [2].

Kinase Selectivity Benchmarking and Off-Target Liability Assessment in Drug Discovery

Pharmaceutical discovery programs evaluating SYK or FLT3 as a target can use TAK-659 as a reference compound for selectivity benchmarking, given its well-characterized profile against 290 kinases with >50-fold selectivity for SYK/FLT3 [1]. This makes it a useful positive control for establishing assay windows in high-throughput kinase selectivity panels and for evaluating the selectivity of novel chemical series in lead optimization programs [2].

Quote Request

Request a Quote for 1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.